N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
Description
N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is a benzylamine derivative featuring a benzo[d][1,3]dioxole core (a methylenedioxy-substituted benzene ring) linked to a substituted benzyl group. The benzyl substituents include a 3-ethoxy, 4-methoxy, and N-methyl group.
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C18H21NO4/c1-4-21-17-9-13(5-7-15(17)20-3)11-19(2)14-6-8-16-18(10-14)23-12-22-16/h5-10H,4,11-12H2,1-3H3 |
InChI Key |
LEKZOHOBSYLAGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN(C)C2=CC3=C(C=C2)OCO3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Ethoxy and Methoxy Group Addition: These groups are typically added through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties and its ability to interact with biological targets such as tubulin.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cell cycle and apoptosis.
Mechanism of Action
The mechanism of action of N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine involves its interaction with molecular targets such as tubulin. This interaction can lead to the disruption of microtubule assembly, causing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
- Substituent Effects: The 3-ethoxy-4-methoxybenzyl group in the target compound enhances lipophilicity compared to simpler analogs like N-(4-methoxybenzyl) derivatives . This may improve blood-brain barrier penetration or target binding in neurological applications. Thiazol-2-amine derivatives (e.g., C27 ) replace the benzyl group with a heterocyclic ring, enabling hydrogen bonding and improving antitumor potency (IC50 < 5 μM).
Biological Activity Trends :
- Alkoxy groups (methoxy, ethoxy) generally enhance metabolic stability but may reduce aqueous solubility. The 3-ethoxy group in the target compound could slow oxidative metabolism compared to 4-methoxy analogs .
- Antitumor activity in thiazol-2-amines correlates with the benzo[d][1,3]dioxol-5-ylmethyl moiety, suggesting the target compound’s benzyl group may similarly contribute to cytotoxicity .
Synthetic Complexity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
